molecular formula C14H24N2O3 B13907358 tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate

tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate

Cat. No.: B13907358
M. Wt: 268.35 g/mol
InChI Key: AZUYRQSICPPFTL-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate is a spirocyclic carbamate derivative featuring a 2-azaspiro[4.5]decane core with a ketone group at the 3-position. The spiro architecture confers structural rigidity, which is advantageous in medicinal chemistry for enhancing target binding specificity and metabolic stability . The tert-butyl carbamate group serves as a protective moiety for the amine, enabling selective functionalization in synthetic pathways. This compound is of interest in drug discovery, particularly for kinase inhibitors or protease-targeted therapies, where spirocyclic systems are valued for their conformational constraints .

Properties

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-10-5-4-6-14(7-10)8-11(17)15-9-14/h10H,4-9H2,1-3H3,(H,15,17)(H,16,18)

InChI Key

AZUYRQSICPPFTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC2(C1)CC(=O)NC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal. This reaction is carried out in toluene under reflux conditions for about 2 hours. The resulting mixture is then subjected to column chromatography to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for tert-butyl N-(3-oxo-2-azaspiro[4The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    N,N-Dimethylformamide Dimethyl Acetal: Used in condensation reactions.

    Hydrazine Hydrate: Used in the formation of spirocyclic pyrazoles.

    Toluene: Common solvent for these reactions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate involves its reactivity towards nucleophiles and electrophiles. The spirocyclic structure provides a rigid framework that can interact with various molecular targets. The presence of the carbamate group allows for potential hydrogen bonding and electrostatic interactions, which can influence its biological activity .

Comparison with Similar Compounds

Research Findings and Data Analysis

Physicochemical Properties
  • LogP : The target compound’s LogP (estimated 2.1) is higher than hydroxylated analogs (e.g., : LogP ~1.5) due to the hydrophobic tert-butyl group .
  • Solubility : The 3-oxo group in the target reduces aqueous solubility compared to hydroxymethyl derivatives () .
Stability Studies
  • Thermal Stability : Spirocyclic carbamates (target, ) exhibit higher thermal stability than bicyclic analogs (), as shown by TGA data .
  • Metabolic Stability : The tert-butyl group in the target delays enzymatic degradation compared to unprotected amines .

Biological Activity

tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate , also known by its CAS number 2306272-78-4, is a compound of interest due to its potential biological activities. This article presents a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₄H₂₄N₂O₃
Molecular Weight268.35 g/mol
DensityNot specified
Boiling PointNot available
Purity≥95%
CAS Number2306272-78-4

These properties suggest that the compound may exhibit significant interactions with biological systems, warranting further investigation into its pharmacological potential.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound demonstrate antimicrobial activities. For instance, a related compound showed effective inhibition against various strains of multidrug-resistant bacteria, including Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL for Gram-positive bacteria and 1–4 μg/mL for Gram-negative bacteria .

The mechanism by which this compound exerts its biological effects may involve dual inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria. This dual inhibition leads to effective bacterial cell death, particularly in resistant strains .

Case Studies

  • In Vivo Efficacy : In a mouse model of infection caused by vancomycin-intermediate S. aureus, the lead compound derived from the same class as this compound demonstrated significant in vivo efficacy, indicating its potential for therapeutic use against resistant infections .
  • Toxicological Studies : Toxicity assessments have shown that compounds within this chemical class generally exhibit low toxicity profiles, making them suitable candidates for further development as antimicrobial agents .

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